NSC-87877 (CAS 56990-57-9) is a potent, cell-permeable, active-site-directed protein tyrosine phosphatase (PTP) inhibitor. Unlike allosteric modulators, it binds directly to the catalytic cleft, providing reliable inhibition of SHP-2 (IC50 = 318 nM) and SHP-1 (IC50 = 355 nM), alongside targeted inhibition of DUSP26. For procurement and assay design, its primary value lies in its ability to inhibit truncated or mutationally activated PTP domains that lack intact allosteric regulatory sites, making it a highly functional baseline standard for biochemical screening, neuroblastoma modeling, and dual SHP1/2 pathway suppression workflows [1].
Substituting NSC-87877 with generic pan-PTP inhibitors (e.g., sodium orthovanadate) or modern allosteric SHP2 inhibitors (e.g., SHP099) frequently compromises assay integrity. Generic inhibitors lack the necessary selectivity, causing off-target suppression of PTP1B, CD45, and LAR, which confounds MAP kinase pathway readouts. Conversely, allosteric inhibitors like SHP099 require the presence of the N-SH2 and C-SH2 regulatory domains to stabilize the closed conformation; they are structurally incapable of inhibiting isolated SHP2 catalytic domains or certain open-state oncogenic mutants. NSC-87877 avoids these limitations by directly occupying the catalytic cleft, ensuring consistent inhibition across both full-length and truncated enzyme models [1].
NSC-87877 functions as a direct active-site inhibitor binding the catalytic cleft of SHP-2, whereas modern allosteric inhibitors (e.g., SHP099) require the interface of the N-SH2, C-SH2, and PTP domains. In biochemical assays utilizing truncated SHP-2 (catalytic domain only), allosteric inhibitors fail to suppress activity. NSC-87877 maintains full inhibitory potency (IC50 = 318 nM) against the catalytic domain, making it the required choice for assays lacking full-length protein constructs [1].
| Evidence Dimension | Inhibitory requirement for enzyme structure |
| Target Compound Data | NSC-87877: Active against isolated PTP catalytic domain (IC50 = 318 nM) |
| Comparator Or Baseline | SHP099: Inactive against isolated PTP domain (requires full-length N-SH2/C-SH2/PTP interface) |
| Quantified Difference | Absolute requirement vs. independence from SH2 regulatory domains |
| Conditions | In vitro biochemical assays using truncated vs. full-length SHP-2 |
Buyers sourcing truncated SHP-2 enzymes for high-throughput screening must procure active-site inhibitors like NSC-87877, as allosteric inhibitors will yield false negatives.
While early-generation PTP inhibitors exhibit broad-spectrum activity, NSC-87877 demonstrates a highly refined selectivity profile critical for cellular signaling studies. It exhibits an IC50 of 318 nM for SHP-2, providing approximately 5-fold selectivity over PTP1B (IC50 = 1.69 µM), 24-fold over HePTP (IC50 = 7.75 µM), and greater than 200-fold selectivity over CD45 (IC50 = 84.5 µM) and LAR. This allows researchers to isolate SHP1/2 and DUSP26-dependent pathways without confounding interference from CD45 or LAR [1].
| Evidence Dimension | Enzyme Selectivity (IC50) |
| Target Compound Data | SHP-2 (318 nM) |
| Comparator Or Baseline | CD45 (84.5 µM) and PTP1B (1.69 µM) |
| Quantified Difference | >260-fold selectivity over CD45; 5-fold over PTP1B |
| Conditions | In vitro PTPase inhibition assays |
Procuring NSC-87877 prevents the off-target confounding effects on CD45 and LAR that plague generic pan-phosphatase inhibitors in cellular assays.
Unlike highly selective SHP-2 allosteric inhibitors, NSC-87877 is characterized by its cross-inhibition of SHP-1 (IC50 = 355 nM) and the dual-specificity phosphatase DUSP26. In intrarenal mouse models of neuroblastoma, this specific polypharmacology allows NSC-87877 to effectively induce p53-mediated apoptosis and activate p38 MAPK pathways by blocking DUSP26 function, an application where strictly selective SHP-2 inhibitors are insufficient[1].
| Evidence Dimension | Target Profile |
| Target Compound Data | NSC-87877: Inhibits SHP-2 (318 nM), SHP-1 (355 nM), and DUSP26 |
| Comparator Or Baseline | Standard SHP-2 allosteric inhibitors: Highly selective for SHP-2 only |
| Quantified Difference | Simultaneous sub-micromolar inhibition of SHP1/2 and DUSP26 |
| Conditions | In vitro and in vivo neuroblastoma models |
Researchers targeting DUSP26-mediated p53/p38 pathways in neuroblastoma must select NSC-87877 over newer SHP-2-specific allosteric drugs to achieve the necessary cytotoxic efficacy.
Because NSC-87877 binds directly to the active site, it is the required inhibitor for high-throughput screening and structural assays utilizing isolated SHP-2 catalytic domains, where allosteric inhibitors like SHP099 are structurally incompatible[1].
NSC-87877 is specifically suited for neuroblastoma models requiring the suppression of DUSP26 to induce p53-mediated apoptosis and activate p38 MAPK pathways, outperforming strictly SHP-2-selective compounds [2].
In immunological and oncological models where redundant signaling requires the simultaneous inhibition of both SHP-1 and SHP-2, NSC-87877 provides balanced sub-micromolar suppression (IC50 = 355 nM and 318 nM, respectively) [1].
Thanks to its cell permeability and >260-fold selectivity over CD45 and LAR, NSC-87877 is a structurally validated choice for isolating SHP-dependent EGF signaling in intact cells without the off-target noise typical of generic pan-PTP inhibitors [1].
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